alpha-Isobutylbenzyl acetate
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Overview
Description
alpha-Isobutylbenzyl acetate: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is also known by other names such as Acetic acid α-(2-methylpropyl)benzyl ester and Benzenemethanol, alpha-(2-methylpropyl)-, acetate . This compound is commonly used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: alpha-Isobutylbenzyl acetate can be synthesized through the esterification reaction between alpha-Isobutylbenzyl alcohol and acetic acid in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of expandable graphite (EG) as a catalyst to enhance the esterification process . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: alpha-Isobutylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: This reaction can convert the ester group into an alcohol group.
Substitution: This reaction can involve the replacement of the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include alkyl halides and nucleophiles .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
alpha-Isobutylbenzyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-Isobutylbenzyl acetate involves its interaction with specific molecular targets and pathways. In ester biosynthesis, alcohol acyltransferases (AATs) catalyze the condensation of acyl-CoAs and alcohols to form esters, including this compound . This process is crucial for the production of esters with specific aromatic properties.
Comparison with Similar Compounds
alpha-Isobutylbenzyl acetate can be compared with other similar compounds such as:
- Benzyl acetate
- Isoamyl acetate
- Ethyl acetate
- Hexyl acetate
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct aromatic properties. Unlike other esters, it has a branched isobutyl group attached to the benzyl moiety, which contributes to its unique fragrance profile .
Properties
CAS No. |
68141-21-9 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3-methyl-1-phenylbutyl) acetate |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(15-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3 |
InChI Key |
PJHMVQZEQHALNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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